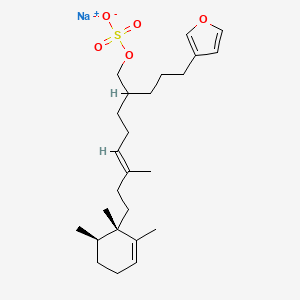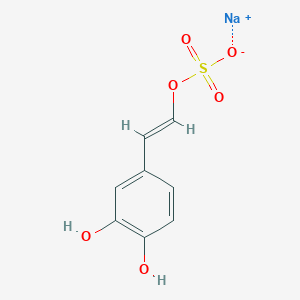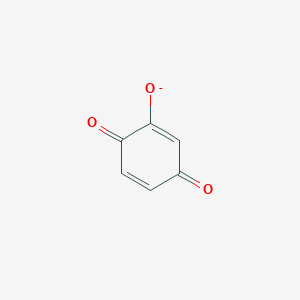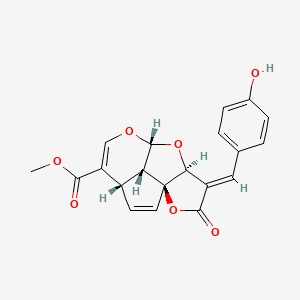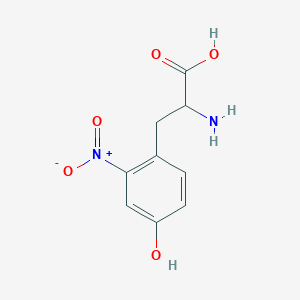
2-Nitrotyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitrotyrosine is a non-proteinogenic alpha-amino acid that is tyrosine substituted by a nitro group at position 2. It is a nitrotyrosine and a member of 3-nitrophenols.
Applications De Recherche Scientifique
Marker of Oxidative Stress
Role in Inflammation : Nitrotyrosine acts as a marker of post-translational modification by nitrogen monoxide-derived oxidants like peroxynitrite, playing a significant role in various inflammatory models (Brennan et al., 2002).
Association with Breast Cancer : It's been found in human breast cancer samples, where higher levels correlate with increased microvascular density, indicating a possible link between inflammation and cancer progression (Samoszuk et al., 2002).
Analytical Techniques
Detection in Biological Samples : Various methods have been developed for detecting nitrotyrosine, such as antibody-free detection techniques, offering insights into diseases like inflammatory bowel disease and cancer (Wisastra et al., 2011).
Quantification in Plasma : Advanced chromatography/mass spectrometry methods allow for the quantification of nitrotyrosine in human plasma, enhancing our understanding of its role in various diseases (Frost et al., 2000).
Role in Immune Responses
- Immunogenicity : Research shows that autologous proteins containing nitrotyrosine can be immunogenic, leading to robust immune responses, which has implications for understanding autoimmune diseases (Birnboim et al., 2003).
Biomarker for Diseases
Biomarker in Cardiovascular Diseases : Elevated levels of nitrotyrosine autoantibodies have been linked to cardiovascular diseases, suggesting its role as a biomarker in these conditions (Daiber & Münzel, 2012).
Carcinogenesis and Other Pathologies : Nitrotyrosine is closely related to carcinogenesis, inflammation, and other major diseases, serving as a potential biomarker and target for early prognosis (Naseer et al., 2021).
Inflammation-Associated DNA Damage : Studies suggest that nitrotyrosine-induced DNA damage contributes to inflammation-associated carcinogenesis, highlighting its role in cancer development (Murata & Kawanishi, 2004).
Propriétés
Formule moléculaire |
C9H10N2O5 |
|---|---|
Poids moléculaire |
226.19 g/mol |
Nom IUPAC |
2-amino-3-(4-hydroxy-2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H10N2O5/c10-7(9(13)14)3-5-1-2-6(12)4-8(5)11(15)16/h1-2,4,7,12H,3,10H2,(H,13,14) |
Clé InChI |
RCZUDMZUWULMID-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])CC(C(=O)O)N |
SMILES canonique |
C1=CC(=C(C=C1O)[N+](=O)[O-])CC(C(=O)O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


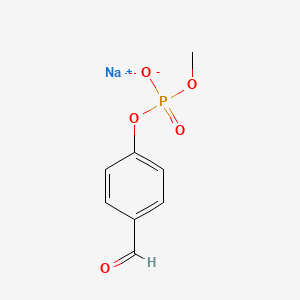
![sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B1262264.png)
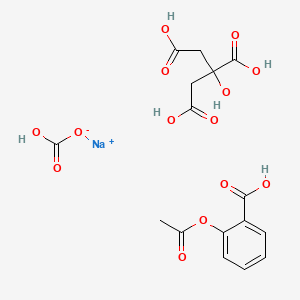
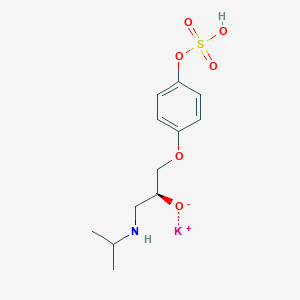
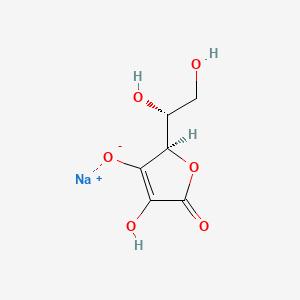
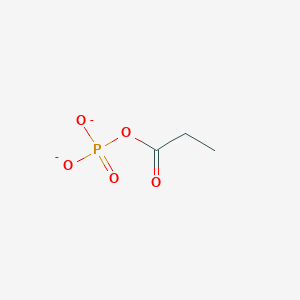
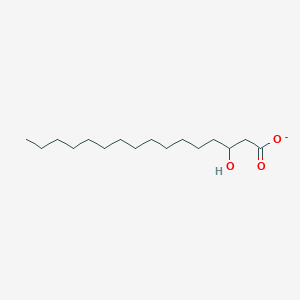
![Glycine, N-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]-N-methyl-](/img/structure/B1262272.png)
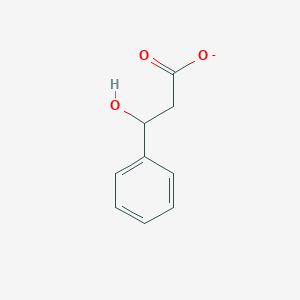
![(12Z,19Z,21Z)-28-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1262274.png)
